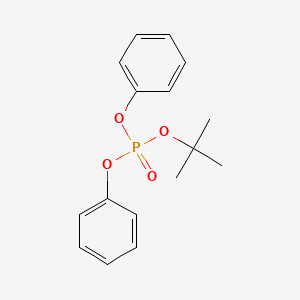

Tert-butyl diphenyl phosphate

Übersicht

Beschreibung

Tert-butyl diphenyl phosphate is an organophosphate compound with the molecular formula C16H19O4P. It is known for its applications as a flame retardant and plasticizer. The compound is characterized by its high thermal stability and resistance to hydrolysis, making it valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with tert-butyl alcohol and diphenyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl diphenyl phosphate undergoes several types of chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid and tert-butyl alcohol.

Oxidation: The compound can react with strong oxidizing agents, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as reagents.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Tert-butyl diphenyl phosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which tert-butyl diphenyl phosphate exerts its effects involves the inhibition of specific signaling pathways. For example, it has been shown to alter Hedgehog signaling in murine limb bud cultures, affecting the expression of key transcription factors involved in endochondral ossification . The compound’s high resistance to oxidation suggests that its mechanism of action is unlikely to involve the suppression of oxidative processes .

Vergleich Mit ähnlichen Verbindungen

Triphenyl phosphate: Another organophosphate ester used as a flame retardant and plasticizer.

Di(4-tert-butylphenyl) phenyl phosphate: A related compound with similar applications in fire-resistant oils.

Uniqueness: Tert-butyl diphenyl phosphate is unique in its combination of high thermal stability and resistance to hydrolysis, making it particularly effective in applications requiring long-term stability under harsh conditions . Its specific impact on signaling pathways, such as Hedgehog signaling, also distinguishes it from other similar compounds .

Biologische Aktivität

Tert-butyl diphenyl phosphate (tBPDP), with the chemical formula C22H23O4P, is an organophosphorus compound primarily utilized as a flame retardant and plasticizer in various industrial applications. Understanding its biological activity is crucial due to its potential environmental impact and implications for human health.

tBPDP is characterized by its high molecular weight and hydrophobic nature, which influences its behavior in biological systems. It is commonly used in thermoplastics, hydraulic fluids, and as a flame retardant in textiles. Its structural features include two phenyl groups and a tert-butyl group attached to a phosphate moiety, which contribute to its chemical stability and efficacy as a plasticizer .

Metabolism and Biodegradation

Fungal Metabolism:

Research indicates that tBPDP undergoes significant metabolic transformations when exposed to fungi. A study using Cunninghamella elegans demonstrated that this fungus preferentially oxidizes tBPDP at the alkyl side chain and aromatic rings, leading to the formation of various hydroxylated metabolites. After 7 days of incubation, about 70% of tBPDP was metabolized, producing compounds such as triphenyl phosphate and several carboxylic acids .

Biodegradation Studies:

In microcosm experiments simulating different ecosystems, tBPDP exhibited varying rates of biodegradation. The findings suggest that environmental conditions significantly influence the degradation pathways, with microbial communities playing a pivotal role in breaking down this compound into less harmful substances .

Toxicological Studies

Acute and Chronic Toxicity:

Toxicological assessments have revealed that tBPDP has low acute toxicity in various animal models. In a 90-day dietary study on Sprague-Dawley rats, no significant adverse effects were observed at doses up to 530 mg/kg body weight per day. The no-observed-adverse-effect level (NOAEL) was established at this dose, indicating a relatively safe profile under controlled exposure conditions .

Dermal Exposure:

Studies indicate that dermal absorption of tBPDP is limited. For instance, guinea pigs exposed to the compound showed minimal absorption through the skin. However, repeated dermal exposure resulted in reduced cholinesterase activity without evident neurotoxic effects, suggesting that while there may be some systemic effects, they do not translate into significant neurotoxicity at typical exposure levels .

Environmental Impact

Bioaccumulation Potential:

tBPDP's potential for bioaccumulation has been assessed through various studies. The U.S. Environmental Protection Agency (EPA) has classified it as having low bioaccumulation potential based on bioconcentration factor (BCF) data. This classification suggests that while tBPDP can enter biological systems, it does not accumulate significantly within organisms .

Aquatic Toxicity:

Toxicity assessments in aquatic environments have shown that tBPDP poses risks to freshwater and marine organisms. Short-term toxicity tests indicated harmful effects on fish and invertebrates at certain concentrations, necessitating careful management of its release into aquatic systems .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C22H23O4P |

| Primary Uses | Flame retardant, plasticizer in thermoplastics |

| Metabolism | Predominantly oxidized by fungi; significant breakdown products identified |

| Toxicity Profile | Low acute toxicity; NOAEL established at 530 mg/kg/day in rats |

| Dermal Absorption | Limited absorption; no significant neurotoxic effects observed |

| Bioaccumulation Potential | Low bioaccumulation potential as per EPA classification |

| Environmental Risks | Toxic to aquatic life; requires management to prevent harmful ecological impacts |

Eigenschaften

IUPAC Name |

tert-butyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-16(2,3)20-21(17,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLAZQIVJFSQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276047 | |

| Record name | tert-butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-83-6 | |

| Record name | tert-butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.